Home > Products > Screening Compounds P106124 > 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-ethylphenyl)urea
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-ethylphenyl)urea - 1796893-33-8

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-ethylphenyl)urea

Catalog Number: EVT-3054015
CAS Number: 1796893-33-8
Molecular Formula: C25H24N4O2
Molecular Weight: 412.493
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Developing Novel Drug Delivery Systems: To overcome the limitations of poor water solubility observed in some 1,4-benzodiazepin-2-ones, developing novel drug delivery systems, such as solid dispersions or nanoparticles, could be beneficial [ [], [] ].
  • Investigating the Therapeutic Potential in Other Diseases: Given the diverse biological activities exhibited by 1,4-benzodiazepin-2-ones, exploring their therapeutic potential in other diseases, such as cancer or viral infections [ [], [] ], could be a promising area of research.

N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-benzamide-[carboxyl-14C]

Compound Description: This compound is a carbon-14 labeled analog of a cholecystokinin (CCK)-A antagonist. It was synthesized utilizing benzonitrile-[cyano-14C] as the starting material. []

Relevance: This compound shares the core structure of 1,4-benzodiazepin-2-one with 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-ethylphenyl)urea, differing primarily in the substituent at the 3-position of the diazepine ring. Instead of the 3-ethylphenylurea moiety, it has a benzamide group labeled with carbon-14. This structural similarity suggests a likely shared binding site on the CCK receptor. []

N-(2,3-dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-benzamide (2)

Compound Description: This compound is another carbon-14 labeled benzodiazepine CCK antagonist. This specific analog has the carbon-14 label incorporated into the methyl group attached to the nitrogen at the 1-position of the diazepine ring. []

Relevance: Like 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-ethylphenyl)urea, this molecule features a 1,4-benzodiazepin-2-one core structure and a benzamide substituent at the 3-position. The key difference lies in the position of the carbon-14 label. This labeling strategy enables tracking the molecule's metabolic fate and distribution. []

N-(2,3-dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-[14C]methyl-benzamide (3)

Compound Description: This compound is a doubly labeled carbon-14 analog of a benzodiazepine CCK antagonist. It features carbon-14 labels incorporated into both the N-methyl group at the 1-position and the benzamide substituent at the 3-position of the diazepine ring. []

Relevance: This compound exhibits significant structural similarities to 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-ethylphenyl)urea. Both molecules share the core structure of 1,4-benzodiazepin-2-one and a benzamide group at the 3-position. The presence of two carbon-14 labels in this analog makes it valuable for metabolic studies, providing insights into the molecule's breakdown and distribution. []

(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4- hydroxy-N-((3S)-1-methyl-2-oxo-5- phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide (34)

Compound Description: This compound represents a novel class of benzodiazepine-containing γ-secretase inhibitors being explored as a potential therapeutic agent for Alzheimer’s disease. It demonstrated excellent in vitro potency with an IC50 value of 0.06 nM against γ-secretase. []

Relevance: This compound shares the core structure of 1,4-benzodiazepin-2-one with 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-ethylphenyl)urea. The difference lies in the substituent at the 3-position of the diazepine ring. Instead of a urea moiety, this compound features a butyramide group with multiple fluorine substitutions. These modifications contribute to its potent inhibitory activity against γ-secretase. []

[(3)H]-28

Compound Description: This compound is a tritiated analog of a γ-secretase inhibitor, designed for use in radioligand binding assays. It was synthesized by selective methylation of (2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4- hydroxy-N-((3S)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)butyramide (34). []

Relevance: This compound and 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-ethylphenyl)urea share the core structure of 1,4-benzodiazepin-2-one. The key difference is the substitution at the 3-position of the diazepine ring. This compound has a butyramide group with specific stereochemistry and a tritium label, crucial for radioligand binding studies to investigate γ-secretase. []

N-(7-chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1Hbenzo[e][1,4]diazepin-3-yl)thiophene-2-carboxamide-[14C-carboxy]

Compound Description: This is a carbon-14 labeled CCK-A antagonist. The compound was synthesized from thiophene-2-carbonitrile-[cyano-14C] through a six-step synthetic route, highlighting the challenges in radiolabeling complex molecules. []

(R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo- 5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022)

Compound Description: YM022 is a highly potent and selective gastrin/cholecystokinin (CCK)-B receptor antagonist. [, , , , ] It exhibits excellent in vitro and in vivo activity, effectively inhibiting pentagastrin-induced gastric acid secretion in rats with an ED50 of 0.0078 μmol/kg (intravenously) and demonstrating antiulcer properties. [, ] Notably, YM022 shows much higher binding affinity for the gastrin/CCK-B receptor compared to the CCK-A receptor, suggesting potential therapeutic benefits with minimal side effects. []

Relevance: YM022 and 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-ethylphenyl)urea share the core structure of 1,4-benzodiazepin-2-one and a 3-arylurea substituent at the 3-position of the diazepine ring. The presence of the (R)-2'-methylphenacyl group at the 1-position and the specific 3-methylphenyl group in YM022 contribute to its high potency and selectivity for the gastrin/CCK-B receptor. [, , , , ] These structural differences highlight how subtle modifications to the 1,4-benzodiazepin-2-one scaffold can significantly impact pharmacological activity.

(3R)-N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476)

Compound Description: YF476 is a potent and orally active gastrin/CCK-B receptor antagonist structurally related to L-365,260 and YM022. [, ] It demonstrates significant inhibitory activity against pentagastrin-induced gastric acid secretion in rats and dogs. Notably, YF476 exhibits excellent oral bioavailability, making it a promising candidate for treating gastroesophageal reflux disease (GORD), and it is currently under clinical investigation. [, ]

Properties

CAS Number

1796893-33-8

Product Name

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-ethylphenyl)urea

IUPAC Name

1-(3-ethylphenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea

Molecular Formula

C25H24N4O2

Molecular Weight

412.493

InChI

InChI=1S/C25H24N4O2/c1-3-17-10-9-13-19(16-17)26-25(31)28-23-24(30)29(2)21-15-8-7-14-20(21)22(27-23)18-11-5-4-6-12-18/h4-16,23H,3H2,1-2H3,(H2,26,28,31)/t23-/m1/s1

InChI Key

SMHNQXDKZATBFU-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.